2-Ethoxy-3-isobutoxypyridine-5-boronic acid, pinacol ester
Description
Systematic IUPAC Nomenclature and Alternative Designations
The compound 2-Ethoxy-3-isobutoxypyridine-5-boronic acid, pinacol ester is designated by the CAS registry number 2096330-32-2 and the molecular formula C₁₇H₂₈BNO₄ (molecular weight: 321.22 g/mol ). Its IUPAC name reflects the pyridine core substituted with ethoxy (-OCH₂CH₃) at position 2, isobutoxy (-OCH(CH₂)₂CH₃) at position 3, and a boronic acid pinacol ester moiety at position 5. Alternative designations include 2-Ethoxy-3-isobutoxypyridine-5-boronic acid pinacol ester and tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate (a structurally related but distinct boronate ester).
| Designation | CAS Number | Molecular Formula | Key Functional Groups |
|---|---|---|---|
| This compound | 2096330-32-2 | C₁₇H₂₈BNO₄ | Pyridine core, ethoxy, isobutoxy, boronic pinacol ester |
| 4-Pyridineboronic acid pinacol ester | 181219-01-2 | C₁₁H₁₆BNO₂ | Pyridine core, boronic pinacol ester (position 4) |
| 3-Pyridineboronic acid pinacol ester | 329214-79-1 | C₁₁H₁₆BNO₂ | Pyridine core, boronic pinacol ester (position 3) |
Molecular Architecture Analysis: Boronic Ester Functionalization Patterns
The molecule comprises a pyridine ring with three substituents:
- Ethoxy group (-OCH₂CH₃) at position 2.
- Isobutoxy group (-OCH(CH₂)₂CH₃) at position 3.
- Boronic pinacol ester at position 5, where the boron atom is bonded to a pinacol moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane).
The boronic ester group enhances stability and reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura), while the ethoxy and isobutoxy groups modulate electronic and steric properties. The spatial arrangement of substituents is critical for directing reactivity in synthesis. For example, the electron-withdrawing pyridine nitrogen and electron-donating ether groups influence the boronic ester’s reactivity.
Crystallographic Data and Conformational Isomerism
No direct crystallographic data for This compound were identified in the provided sources. However, related pyridine-boronic esters, such as 4-pyridineboronic acid pinacol ester , exhibit hydrogen-bonding networks and square-planar coordination geometries in crystal structures. The boronic ester’s conformational flexibility may allow rotational isomerism around the C-B bond, though steric hindrance from the isobutoxy group likely restricts free rotation.
Comparative Analysis with Related Pyridine-Boronic Ester Derivatives
This compound differs from simpler pyridine-boronic esters in substituent complexity and positioning:
The presence of ethoxy and isobutoxy groups in the target compound introduces steric and electronic effects absent in unsubstituted pyridine-boronic esters, potentially directing regioselectivity in coupling reactions. For example, the electron-donating ether groups may activate the pyridine ring for electrophilic substitution, while the boronic ester at position 5 facilitates transmetalation in palladium-catalyzed cross-couplings.
Properties
IUPAC Name |
2-ethoxy-3-(2-methylpropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28BNO4/c1-8-20-15-14(21-11-12(2)3)9-13(10-19-15)18-22-16(4,5)17(6,7)23-18/h9-10,12H,8,11H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJYNOLIKGMSQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCC)OCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-isobutoxypyridine-5-boronic acid, pinacol ester typically involves the borylation of the corresponding pyridine derivative. One common method includes the reaction of 2-ethoxy-3-isobutoxypyridine with a boronic acid or boronate ester in the presence of a catalyst such as palladium. The reaction conditions often involve mild temperatures and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-3-isobutoxypyridine-5-boronic acid, pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Conditions: Mild temperatures (50-100°C), solvents like THF, DMF, or toluene
Major Products
The major products formed from these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-Ethoxy-3-isobutoxypyridine-5-boronic acid, pinacol ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethoxy-3-isobutoxypyridine-5-boronic acid, pinacol ester in Suzuki-Miyaura cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester reacts with the palladium complex, transferring the organic group to the palladium.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxypyridine-5-boronic acid, pinacol ester: Similar structure but lacks the isobutoxy group.
Phenylboronic acid, pinacol ester: Commonly used in Suzuki-Miyaura reactions but has a different aromatic ring structure.
Uniqueness
2-Ethoxy-3-isobutoxypyridine-5-boronic acid, pinacol ester is unique due to its specific substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of both ethoxy and isobutoxy groups can provide steric and electronic effects that are beneficial in certain synthetic applications .
Biological Activity
2-Ethoxy-3-isobutoxypyridine-5-boronic acid, pinacol ester (CAS Number: 2096330-32-2) is a boronic ester derivative that plays a significant role in organic synthesis and medicinal chemistry. This compound is particularly noted for its involvement in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules. While specific biological activity data for this compound is limited, the broader class of boronic acids has been studied extensively for various pharmacological properties.
- Molecular Formula : C13H19BNO3
- Molecular Weight : 321.22 g/mol
- Structure : Characterized by a pyridine ring with ethoxy and isobutoxy substituents.
The biological activity of this compound can be understood through its reactivity as a boronic acid derivative. Boronic acids are known to form reversible covalent bonds with diols, which can influence various biological processes. The mechanism of action typically involves:
- Oxidative Addition : Interaction with palladium catalysts in cross-coupling reactions.
- Transmetalation : Transfer of the organic group from the boronic ester to the palladium complex.
- Reductive Elimination : Formation of a new carbon-carbon bond.
Biological Applications
Although direct studies on the biological activity of this specific compound are scarce, boronic acids have been implicated in several therapeutic areas:
- Anticancer Activity : Some boronic acids have shown potential in inhibiting proteasomes, which could lead to cancer cell apoptosis.
- Antiviral Properties : Research indicates that certain boronic compounds may inhibit viral replication by targeting viral enzymes.
- Enzyme Inhibition : Boronic acids can act as enzyme inhibitors by binding to active sites, potentially affecting metabolic pathways.
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Chloro-2-isobutoxypyridine-5-boronic acid | C9H13BClNO3 | Contains chlorine instead of an ethoxy group |
| 2-Methoxypyridine-5-boronic acid pinacol ester | C11H13N3 | Lacks isobutoxy substitution |
| 2-Ethoxypyridine-5-boronic acid pinacol ester | C11H13N3 | Similar structure but without isobutoxy group |
These comparisons illustrate how variations in substituents can affect reactivity and potential applications, highlighting the unique aspects of this compound.
Q & A
Q. What are the standard synthetic routes for preparing 2-ethoxy-3-isobutoxypyridine-5-boronic acid, pinacol ester?
The compound is synthesized via Suzuki-Miyaura coupling or direct boronation of a pyridine precursor. A typical method involves reacting a halogenated pyridine derivative (e.g., 5-bromo-2-ethoxy-3-isobutoxypyridine) with a boronic acid pinacol ester under palladium catalysis (e.g., Pd(dppf)Cl₂) in a solvent like THF or toluene. The reaction requires a base (e.g., K₂CO₃) and inert conditions, heated to reflux (70–90°C) for 6–12 hours . Purification is achieved via column chromatography (hexane/ethyl acetate) or recrystallization.
Q. How is the compound characterized to confirm its structural integrity?
Key analytical techniques include:
- ¹H/¹³C NMR : Peaks for ethoxy (δ 1.2–1.4 ppm, triplet) and isobutoxy (δ 1.0–1.2 ppm, multiplet) groups, alongside aromatic protons (δ 7.5–8.5 ppm).
- HRMS : To confirm molecular weight (e.g., [M+H]+ calculated for C₁₇H₂₇BNO₄).
- IR Spectroscopy : B-O stretching (~1350 cm⁻¹) and C-O-C ether vibrations (~1100 cm⁻¹) .
Q. What are the recommended storage conditions for this boronic ester?
Store at 0–6°C in a sealed, moisture-free container under inert gas (N₂/Ar) to prevent hydrolysis. The pinacol ester group enhances stability compared to free boronic acids, but prolonged exposure to humidity or light can degrade the compound .
Q. What are its primary applications in academic research?
It serves as a cross-coupling partner in:
- Suzuki-Miyaura reactions : To construct biaryl systems for drug discovery or materials science.
- Functionalization of heterocycles : Introducing boronate handles for further derivatization (e.g., fluorination, amination) .
Advanced Research Questions
Q. How can researchers optimize reaction yields in cross-coupling reactions using this compound?
Critical factors include:
- Catalyst selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄ often outperform other catalysts for sterically hindered substrates.
- Solvent polarity : THF/toluene mixtures (3:1) enhance solubility of aromatic intermediates.
- Base choice : K₃PO₄ improves coupling efficiency over Na₂CO₃ in moisture-sensitive conditions .
- Microwave-assisted synthesis : Reduces reaction time (1–2 hours vs. 12 hours) while maintaining >90% yield .
Q. How to address contradictory data in reported reaction conditions?
Example: Discrepancies in optimal temperature (70°C vs. 90°C) may arise from substrate purity or catalyst batch variability. Mitigation strategies:
- Conduct control experiments with standardized reagents.
- Use HPLC-MS to monitor intermediate formation and side reactions (e.g., protodeboronation) .
Q. What analytical challenges arise in characterizing this compound, and how are they resolved?
Q. How does the ethoxy/isobutoxy substitution pattern influence reactivity?
- Steric effects : The isobutoxy group at the 3-position hinders coupling at the 5-boronate site, requiring higher catalyst loading.
- Electronic effects : Electron-donating alkoxy groups increase boronate electrophilicity, accelerating transmetalation in Suzuki reactions .
Q. What alternative boronic esters are used if this compound exhibits poor reactivity?
Q. How to model the compound’s reactivity computationally?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict charge distribution (boron center: δ+ ~0.75).
- Docking studies : Assess interactions with palladium catalysts to design modified ligands for challenging couplings .
Troubleshooting & Methodological Insights
Q. How to handle failed coupling reactions?
- Check boronate integrity : Hydrolysis to boronic acid (via ¹¹B NMR) reduces reactivity. Repurify via silica gel chromatography.
- Assess catalyst deactivation : Add 10 mol% PPh₃ to stabilize Pd(0) species .
Q. What purification methods are effective for byproduct removal?
- Size-exclusion chromatography : Separates high-MW palladium complexes.
- Acid-base wash : Use 1M HCl to remove unreacted boronic acid, followed by NaHCO₃ neutralization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
